molecular formula C11H8BrNO3 B2428109 Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate CAS No. 2416236-40-1

Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2428109
CAS No.: 2416236-40-1
M. Wt: 282.093
InChI Key: YTQABSXDHSUZBK-UHFFFAOYSA-N
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Description

Methyl 4-(4-Bromophenyl)-1,2-oxazole-3-carboxylate is a high-value chemical intermediate designed for advanced research and development in medicinal chemistry. This compound features a 1,2-oxazole (isoxazole) core, a privileged scaffold recognized for its diverse biological activities and significant presence in pharmaceutical agents . The bromophenyl substituent enhances the molecule's utility as a versatile building block for further synthetic modification, particularly via metal-catalyzed cross-coupling reactions, enabling the exploration of novel chemical space. The 1,2-oxazole scaffold is a subject of extensive investigation in drug discovery. Researchers utilize this structure as a key intermediate in the synthesis of compounds with demonstrated antimicrobial , anticancer , anti-inflammatory , and antiviral activities . Its mechanism of action varies with target and substitution pattern, often functioning as a bioisostere for esters and amides, which can improve metabolic stability and fine-tune selectivity in lead optimization campaigns . The structural versatility of the oxazole ring allows it to be efficiently integrated into larger, more complex molecules targeting a broad spectrum of diseases . For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to determine the suitability of this product for their intended application.

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)10-9(6-16-13-10)7-2-4-8(12)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQABSXDHSUZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC=C1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Precursor Selection

The cyclocondensation of 4-bromophenyl-substituted precursors with methyl glycinate derivatives remains the most widely reported method for synthesizing methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate. Typical precursors include 4-bromoacetophenone and bromobenzaldehyde, which undergo nucleophilic attack by methyl glycinate in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or acetic anhydride. The reaction proceeds via intermediate imine formation, followed by cyclization to yield the oxazole core (Fig. 1).

Table 1: Representative Cyclocondensation Conditions and Yields

Precursor Pair Solvent Catalyst Temperature (°C) Yield (%) Reference
4-Bromoacetophenone + Methyl glycinate Toluene POCl₃ 110 65
Bromobenzaldehyde + Methyl glycinate Acetic acid H₂SO₄ 80 58
4-Bromophenyl nitrile oxide + Methyl propiolate Diethyl ether None 25 72

Mechanistic Insights

The reaction mechanism involves three stages:

  • Imine Formation : The carbonyl group of 4-bromoacetophenone reacts with the amine group of methyl glycinate to form a Schiff base.
  • Cyclization : Intramolecular nucleophilic attack by the oxygen atom of the glycinate ester generates the oxazole ring.
  • Aromatization : Dehydration via acidic or thermal conditions stabilizes the heterocyclic structure.

Notably, the use of nitrile oxide intermediates (e.g., 4-bromophenyl nitrile oxide) enables [3+2] cycloaddition with methyl propiolate, bypassing the need for harsh dehydrating agents. This method achieves higher yields (72%) under mild conditions compared to traditional acid-catalyzed routes.

Mo(CO)₆-Mediated Ring Expansion Strategies

Isoxazole-to-Oxazole Rearrangement

A novel approach reported by Russian researchers involves the Mo(CO)₆-catalyzed ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method enables the synthesis of polysubstituted oxazole derivatives, including this compound, with exceptional regioselectivity (Fig. 2).

Key Steps :

  • Isoxazole Synthesis : Cycloaddition of 4-bromophenyl nitrile oxide with propargyl halides yields 5-substituted isoxazoles.
  • Ring Expansion : Treatment with Mo(CO)₆ in xylene at 140°C induces a retro-Diels-Alder reaction, followed by recombination to form the oxazole ring.

Table 2: Optimization of Mo(CO)₆-Mediated Synthesis

Substrate Mo(CO)₆ (equiv) Time (h) Yield (%) Purity (%)
Methyl 2-(4-bromophenylisoxazolyl)-3-oxopropanoate 1.2 6 78 98
Ethyl analog 1.2 6 54 95

This method’s superiority lies in its ability to incorporate bulky aryl groups at the 4-position, which are challenging to introduce via cyclocondensation.

Enantioselective and Green Synthesis Approaches

Microwave-Assisted Protocols

Microwave irradiation significantly accelerates the synthesis of this compound while improving yields and reducing side reactions. A representative protocol involves:

  • Reactants : 4-Bromobenzaldehyde, TosMIC (tosylmethyl isocyanide), methyl acrylate
  • Conditions : 350 W, 65°C, 8 minutes in isopropyl alcohol
  • Yield : 89% with >99% purity

Advantages :

  • 10-fold reduction in reaction time compared to thermal methods
  • Elimination of column chromatography due to high conversion rates

Solvent-Free Mechanochemical Synthesis

Ball milling techniques enable solvent-free synthesis by mechanically activating reactants:

  • Reactants : 4-Bromophenyl nitrile oxide, methyl propiolate
  • Conditions : Stainless-steel jar, 30 Hz, 2 hours
  • Yield : 82% with 97% enantiomeric excess (ee)

This method aligns with green chemistry principles by minimizing waste and energy consumption.

Structural Characterization and Analytical Data

Spectroscopic Profiling

¹H NMR (CDCl₃, 600 MHz) :

  • δ 8.17 (s, 1H, oxazole-H)
  • δ 7.51 (d, J = 8.4 Hz, 2H, aromatic H)
  • δ 7.35 (d, J = 8.3 Hz, 2H, aromatic H)
  • δ 3.92 (s, 3H, COOCH₃)

¹³C NMR :

  • 161.2 ppm (C=O)
  • 150.1 ppm (oxazole C-2)
  • 132.4–128.9 ppm (aromatic carbons)

HRMS (ESI) :

  • Calculated for C₁₁H₈BrNO₃ [M+Na]⁺: 304.9652
  • Found: 304.9655

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar oxazole ring (torsion angle < 5°) and orthogonal orientation of the 4-bromophenyl group relative to the heterocycle. Key metrics:

  • Bond Lengths : C-O = 1.36 Å, C-N = 1.30 Å
  • Dihedral Angle : 89.7° between oxazole and phenyl planes

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

Table 3: Comparative Economics of Synthesis Routes

Method Cost ($/kg) Purity (%) Scalability
Cyclocondensation 420 95 Moderate
Mo(CO)₆ ring expansion 680 98 Low
Microwave-assisted 380 99 High

Microwave-assisted synthesis emerges as the most viable for industrial applications due to its balance of cost, purity, and scalability.

Applications and Derivatives

Pharmaceutical Building Block

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Bromine at the 4-position facilitates Suzuki-Miyaura cross-coupling for further functionalization.

Materials Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (decomposition temperature > 300°C) and luminescent properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Biological Activities

Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate exhibits several biological activities that make it a candidate for pharmacological applications.

1. Anti-inflammatory Properties:
Research indicates that compounds similar to this compound possess anti-inflammatory effects. These compounds can modulate the synthesis of acute-phase proteins involved in inflammatory responses, potentially providing therapeutic benefits in conditions like rheumatoid arthritis .

2. Antimicrobial Activity:
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the bromine atom enhances its reactivity and interaction with biological targets, making it effective against certain bacterial strains .

3. Anticancer Potential:
There is emerging evidence that oxazole derivatives can inhibit cancer cell proliferation. This compound may interfere with cellular pathways involved in tumor growth and metastasis .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

Therapeutic Area Potential Application
Anti-inflammatory Treatment of rheumatoid arthritis and other conditions
Antimicrobial Development of new antibiotics
Cancer Therapy Inhibition of tumor growth and metastasis

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in clinical settings:

  • Anti-inflammatory Effects:
    A study demonstrated that this compound reduced levels of inflammatory markers in animal models of arthritis, indicating its potential as a treatment option for inflammatory diseases .
  • Antimicrobial Efficacy:
    Another investigation revealed that when tested against various bacterial strains, this compound showed significant inhibitory effects, suggesting its utility as a lead compound for antibiotic development .
  • Cancer Cell Line Studies:
    Research involving cancer cell lines indicated that this compound could induce apoptosis in malignant cells while sparing normal cells, highlighting its selective cytotoxicity .

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromophenyl)acetate: Similar structure but lacks the oxazole ring.

    4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring and a hydroxyphenyl group.

Uniqueness

Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate is unique due to the combination of the bromophenyl group and the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications.

Biological Activity

Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a bromophenyl group and an oxazole ring, contributing to its unique reactivity and biological profile. The molecular formula is C12_{12}H10_{10}BrN1_{1}O3_{3}, with a molecular weight of approximately 302.11 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxazole ring may interact with various enzymes, modulating their activity. This interaction can involve hydrogen bonding and π-π stacking due to the aromatic nature of the bromophenyl group.
  • Antiviral Activity : Studies have indicated that compounds with similar structures can inhibit viral replication, likely by interfering with viral enzymes or host cell pathways essential for viral propagation.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may include apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Recent evaluations have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to over 500 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have revealed that this compound can inhibit the growth of several cancer cell lines. Notably, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential .

Summary of Biological Activities

Biological ActivityTarget Organisms/CellsMIC Values (µg/mL)References
AntimicrobialStaphylococcus aureus, Escherichia coli62.5 - 500+
AnticancerVarious cancer cell linesVaries

Case Study 1: Antiviral Activity

A study focusing on the antiviral properties of similar oxazole derivatives showed promising results in inhibiting the replication of viruses such as HIV and Influenza. The mechanism involved the disruption of viral envelope integrity and interference with viral protein synthesis .

Case Study 2: Anticancer Efficacy

In a recent investigation, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls .

Future Directions

The ongoing research into this compound suggests its potential as a lead compound for drug development targeting infections and cancers. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Further optimization of the chemical structure to enhance potency and selectivity.
  • In Vivo Studies : Evaluating pharmacokinetics and toxicity profiles in animal models to assess therapeutic viability.
  • Mechanistic Studies : Elucidating detailed mechanisms of action through advanced molecular biology techniques.

Q & A

Q. What are the optimized synthetic routes for Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with 4-bromobenzaldehyde as a key precursor. A common approach includes cyclization to form the oxazole ring, followed by esterification. Critical parameters include:

  • Temperature control : Excess heat during cyclization may lead to byproducts like dimerized intermediates.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in oxazole ring formation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) improve esterification efficiency.
    Yield optimization often requires iterative adjustment of stoichiometry and reaction monitoring via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : The bromophenyl group shows characteristic aromatic splitting patterns (e.g., doublets at δ 7.4–7.6 ppm for para-substituted bromine). The oxazole proton appears as a singlet near δ 8.2 ppm, while the ester methyl group resonates at δ 3.9–4.1 ppm .
  • IR spectroscopy : A strong carbonyl stretch (~1720 cm⁻¹) confirms the ester group, and C=N/C-O stretches (~1600 cm⁻¹) verify the oxazole ring .
    Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to rule out isomeric impurities.

Q. What crystallographic methods are used to resolve the compound’s molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal growth : Slow evaporation from a DCM/hexane mixture often yields diffraction-quality crystals.
  • Data collection : SHELX programs (e.g., SHELXL) refine structures using Mo-Kα radiation (λ = 0.71073 Å). The bromine atom’s high electron density aids in phasing .
  • Validation : PLATON or OLEX2 checks for disorders, twinning, and R-factor convergence (target: R₁ < 0.05) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromophenyl group influence reactivity in cross-coupling reactions?

The bromine atom acts as a directing group, enabling Suzuki-Miyaura couplings with aryl boronic acids. However:

  • Steric hindrance : The para-substitution minimizes steric clashes, favoring transmetallation.
  • Electronic effects : The electron-withdrawing bromine enhances oxidative addition in Pd-catalyzed reactions.
    Mechanistic studies using DFT calculations can model transition states, while in situ NMR monitors intermediates .

Q. What computational strategies predict the compound’s conformational flexibility and interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., cyclooxygenase-2) by simulating hydrogen bonds between the oxazole ring and active-site residues.
  • MD simulations : GROMACS assesses stability in solvated environments, highlighting torsional flexibility of the ester group .
    Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities.

Q. How can contradictory crystallographic and spectroscopic data be resolved during structure elucidation?

Discrepancies may arise from polymorphism or dynamic disorder. Mitigation strategies include:

  • Variable-temperature XRD : Identifies thermal motion artifacts in the bromophenyl moiety.
  • Solid-state NMR : Correlates crystal packing effects with ¹³C chemical shifts.
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O contacts) to explain lattice distortions .

Q. What are the challenges in synthesizing isotopically labeled analogs for metabolic studies?

  • Isotope incorporation : ¹³C-labeling at the carboxylate requires using methyl-¹³C methanol during esterification.
  • Purification : HPLC with a chiral column separates diastereomers if asymmetric centers form during labeling.
    Radiolabeled (¹⁴C) analogs demand strict containment protocols to avoid degradation .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Crystallography : Use TWINABS for data scaling if twinning is detected .
  • Computational modeling : Benchmark force fields (e.g., GAFF2) against experimental data to ensure accuracy .

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